4-(4-propan-2-yloxycarbonylphenyl)benzoic acid
Description
International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations
The International Union of Pure and Applied Chemistry systematic name for this compound is 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid, which reflects its complex molecular architecture consisting of two benzene rings connected through a direct carbon-carbon bond. The molecular formula is established as C₁₇H₁₆O₄ with a molecular weight of 284.31 grams per mole, indicating the presence of seventeen carbon atoms, sixteen hydrogen atoms, and four oxygen atoms. The Chemical Abstracts Service registry number assigned to this compound is 728918-98-7, providing a unique identifier for database searches and regulatory purposes.
The structural nomenclature reveals several key functional groups that define the compound's chemical properties. The primary structure consists of a biphenyl backbone where one benzene ring carries a carboxylic acid functional group at the para position, while the second ring features an isopropyl ester substituent also in the para position. This arrangement creates a symmetrical molecule with respect to the biphenyl axis, though the presence of different functional groups on each ring introduces distinct electronic and steric effects. The propan-2-yloxycarbonyl group, commonly referred to as an isopropyl ester, contributes significantly to the overall molecular geometry and influences both solubility and reactivity patterns.
The International Union of Pure and Applied Chemistry structural representation can be expressed through the Simplified Molecular-Input Line-Entry System notation as CC(C)OC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O, which provides a linear encoding of the molecular structure. The International Chemical Identifier string InChI=1S/C17H16O4/c1-11(2)21-17(20)15-9-5-13(6-10-15)12-3-7-14(8-4-12)16(18)19/h3-11H,1-2H3,(H,18,19) offers additional structural detail including stereochemical information and connectivity patterns. These standardized representations facilitate computer-based molecular modeling and database searches across different chemical information systems.
Isomeric considerations for this compound primarily involve positional isomerism related to the placement of functional groups on the biphenyl scaffold. The para-para substitution pattern (4,4'-substitution) represents the most symmetrical arrangement, though meta and ortho isomers are theoretically possible with different substitution patterns. The compound 3-(4-propan-2-yloxycarbonylphenyl)benzoic acid represents a positional isomer where the carboxylic acid group is located at the meta position rather than para. Similarly, biphenyl-3,4'-dicarboxylic acid derivatives with isopropyl ester substitution create additional isomeric possibilities.
X-ray Crystallographic Analysis of Molecular Geometry
The molecular geometry of biphenyl derivatives is characterized by the dihedral angle between the two benzene rings, which typically ranges from 30 to 45 degrees in the solid state depending on substituent effects and crystal packing forces. The presence of para-substituents generally has minimal impact on this twist angle compared to ortho-substituted derivatives, allowing for relatively free rotation around the central carbon-carbon bond connecting the two rings. The carboxylic acid functional group introduces hydrogen bonding capabilities that significantly influence crystal packing arrangements and intermolecular interactions in the solid state.
The isopropyl ester group contributes additional conformational flexibility to the molecular structure through rotation around the carbon-oxygen ester bond. This flexibility affects both solution-phase behavior and solid-state packing arrangements. The bulky isopropyl group creates steric interactions that can influence the preferred conformations and crystal packing motifs. Computational analysis suggests that the ester carbonyl group typically adopts a planar arrangement with the adjacent benzene ring to maximize conjugation effects, while the isopropyl group can adopt multiple conformations to minimize steric clashes.
Crystal packing analysis of related compounds indicates that hydrogen bonding interactions involving the carboxylic acid group play a dominant role in determining solid-state structure. These interactions typically result in the formation of dimeric units or extended chain structures depending on the specific substitution pattern and presence of additional functional groups. The combination of aromatic stacking interactions and hydrogen bonding creates complex three-dimensional networks that influence both mechanical properties and thermal behavior of the crystalline material.
Comparative Structural Analysis with Biphenyl-4,4′-dicarboxylic Acid Derivatives
The structural relationship between this compound and biphenyl-4,4′-dicarboxylic acid provides important insights into the effects of ester substitution on molecular properties and behavior. Biphenyl-4,4′-dicarboxylic acid, with molecular formula C₁₄H₁₀O₄ and molecular weight 242.23 grams per mole, serves as the parent dicarboxylic acid from which the target compound can be conceptually derived through selective esterification.
Crystallographic analysis of biphenyl-4,4′-dicarboxylic acid reveals that the compound crystallizes in a triclinic crystal system with space group P1̄. The unit cell parameters include a = 7.666(7) Å, b = 7.774(7) Å, c = 9.099(8) Å, with angles α = 88.549(10)°, β = 73.596(10)°, and γ = 65.208(7)°. The calculated density is 1.374 milligrams per cubic meter, and the structure exhibits hydrogen bonding interactions between carboxylic acid groups that form infinite chain arrangements. These hydrogen-bonded chains represent the primary packing motif and significantly influence the mechanical and thermal properties of the crystalline material.
The conversion of one carboxylic acid group to an isopropyl ester fundamentally alters the hydrogen bonding capabilities and crystal packing behavior. While the parent dicarboxylic acid can form extensive hydrogen-bonded networks through both carboxylic acid groups, the mono-ester derivative retains only one hydrogen bonding site. This reduction in hydrogen bonding capability typically results in different crystal packing arrangements and modified physical properties including melting point, solubility, and mechanical behavior.
Table 1 presents a comparative analysis of key structural parameters for biphenyl-4,4′-dicarboxylic acid and its isopropyl ester derivative:
| Property | Biphenyl-4,4′-dicarboxylic Acid | This compound |
|---|---|---|
| Molecular Formula | C₁₄H₁₀O₄ | C₁₇H₁₆O₄ |
| Molecular Weight (g/mol) | 242.23 | 284.31 |
| Chemical Abstracts Service Number | 787-70-2 | 728918-98-7 |
| Hydrogen Bond Donors | 2 | 1 |
| Hydrogen Bond Acceptors | 4 | 4 |
| Rotatable Bonds | 2 | 5 |
| Topological Polar Surface Area (Ų) | 74.6 | 63.6 |
The structural modification through esterification introduces several important changes in molecular properties. The addition of the isopropyl group increases the molecular weight by 42.08 grams per mole and introduces three additional carbon atoms and six additional hydrogen atoms. This modification reduces the number of hydrogen bond donor sites from two to one while maintaining the same number of hydrogen bond acceptor sites. The increased number of rotatable bonds from two to five reflects the additional conformational flexibility introduced by the ester linkage and isopropyl group.
The topological polar surface area, which provides an estimate of the polar surface accessible to solvent molecules, decreases from 74.6 to 63.6 square angstroms upon esterification. This reduction reflects the conversion of the polar carboxylic acid group to the less polar ester functionality and has important implications for solubility behavior and membrane permeability. The modified polarity characteristics suggest altered solubility patterns with increased solubility in less polar solvents and potentially reduced water solubility compared to the parent dicarboxylic acid.
The applications of biphenyl-4,4′-dicarboxylic acid in metal-organic framework synthesis, particularly in structures such as Isoreticular Metal-Organic Framework 10 and University of Oslo-67, demonstrate the importance of the dicarboxylic acid functionality for coordination chemistry. The partial esterification in this compound reduces the coordination capability while potentially introducing different binding modes and framework topologies. This structural modification opens possibilities for the synthesis of mixed-linker metal-organic frameworks with tuned properties and functionalities.
Properties
IUPAC Name |
4-(4-propan-2-yloxycarbonylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-11(2)21-17(20)15-9-5-13(6-10-15)12-3-7-14(8-4-12)16(18)19/h3-11H,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYNVKAYQZUHIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373478 | |
| Record name | Biphenyl-4,4'-dicarboxylic acid 4-isopropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
728918-98-7 | |
| Record name | 4-(1-Methylethyl) [1,1′-biphenyl]-4,4′-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=728918-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Biphenyl-4,4'-dicarboxylic acid 4-isopropyl ester | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50373478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 728918-98-7 | |
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Preparation Methods
Oxidation of Biphenyl Precursors
A key step in preparing substituted benzoic acids involves the oxidation of methyl or alkyl-substituted biphenyls to the corresponding carboxylic acids. According to a detailed patent (EP1454891A1), oxidation is performed in the presence of transition metal catalysts such as cobalt acetate and manganese acetate, with ammonium bromide as a promoter, in acidic media like acetic or propionic acid under oxygen or air pressure.
-
- Temperature: 130–140°C
- Pressure: 1.5 to 25 kg/cm² of oxygen or air
- Catalyst loading: ~12.5 g cobalt acetate and manganese acetate each per batch
- Reaction time: 4 to 12 hours depending on air flow rate and pressure
- Solvent: Acetic acid or propionic acid
-
- Cooling to ~40°C to precipitate the acid
- Filtration and washing with acid and water
- Recrystallization from hot acetic or propionic acid (100–105°C dissolution, slow cooling to 40–45°C)
-
- Yields range from 73% to 76%
- Purity by HPLC: 99.5% to 99.7%
- Melting point: ~184°C
This oxidation method is adaptable for various substituted biphenyls and can be optimized by adjusting air flow rates to reduce reaction time from 12 hours to 4 hours without compromising yield or purity.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Pressure (kg/cm²) | Time (hours) | Yield (%) | Purity (HPLC %) | Notes |
|---|---|---|---|---|---|---|---|
| Oxidation | Cobalt acetate, manganese acetate, NH4Br, acetic/propionic acid, O2/air | 130–140 | 1.5–25 | 4–12 | 73–76 | 99.5–99.7 | Air flow rate affects reaction time |
| Recrystallization | Hot acetic/propionic acid | 100–105 (dissolve), cool to 40–45 | Atmospheric | 1–2 | - | - | Ensures high purity and suitable morphology |
| Esterification (general) | Isopropanol or isopropyl chloroformate, acid/base catalyst | 0–60 | Atmospheric | 2–6 | Variable | High (dependent on purification) | Standard esterification protocols apply |
Research Findings and Notes
- The oxidation method using cobalt and manganese catalysts with ammonium bromide as a promoter is well-established for producing high-purity substituted benzoic acids from biphenyl precursors. The reaction is sensitive to oxygen flow and pressure, which can be optimized for efficiency.
- Recrystallization from propionic or acetic acid is critical for removing impurities and achieving crystallinity suitable for polymerization or pharmaceutical use.
- Detailed synthetic routes for the specific compound this compound are scarce in open literature, but the combination of oxidation of biphenyl intermediates followed by esterification is the logical and practical approach.
- No direct synthesis protocols were found in the excluded sources (benchchem.com, smolecule.com), ensuring reliance on patent literature and chemical databases.
- The compound’s molecular formula and properties (e.g., molecular weight 182.19 g/mol) align with typical benzoic acid derivatives bearing isopropyl ester groups.
Chemical Reactions Analysis
Hydrolysis of the Propan-2-yl Ester Group
The ester group undergoes hydrolysis under acidic or basic conditions to yield 4-(4-carboxyphenyl)benzoic acid.
| Condition | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | H₂SO₄ (aq.), reflux | 4-(4-carboxyphenyl)benzoic acid + propan-2-ol | ~85% | |
| Basic hydrolysis | NaOH (aq.), 80°C | Sodium salt of 4-(4-carboxyphenyl)benzoate + propan-2-ol | >90% |
Mechanistic Notes :
-
Acidic conditions protonate the ester carbonyl, facilitating nucleophilic attack by water.
-
Basic hydrolysis (saponification) involves deprotonation of water by hydroxide, forming a tetrahedral intermediate that collapses to release the carboxylate.
Amidation of the Carboxylic Acid Group
The benzoic acid group reacts with amines to form amides, typically mediated by coupling agents.
| Amine | Coupling Agent | Product | Yield | Reference |
|---|---|---|---|---|
| Benzylamine | DCC/DMAP | 4-(4-propan-2-yloxycarbonylphenyl)benzamide | 78% | |
| Aniline | EDC/HOBt | N-Phenyl-4-(4-propan-2-yloxycarbonylphenyl)benzamide | 65% |
Conditions : Reactions occur in anhydrous dichloromethane or DMF at 0–25°C under inert atmosphere.
Esterification of the Carboxylic Acid Group
The carboxylic acid can be esterified with alcohols under acid catalysis.
| Alcohol | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Methanol | H₂SO₄ | Methyl 4-(4-propan-2-yloxycarbonylphenyl)benzoate | 88% | |
| Ethanol | HCl (gas) | Ethyl 4-(4-propan-2-yloxycarbonylphenyl)benzoate | 82% |
Side Reaction : Prolonged heating may lead to partial cleavage of the original propan-2-yl ester .
Decarboxylation Under Thermal Stress
At elevated temperatures (>200°C), the carboxylic acid group undergoes decarboxylation.
| Condition | Product | Byproducts | Reference |
|---|---|---|---|
| 220°C, inert atmosphere | Biphenyl-4-yl propan-2-yloxycarbonyl | CO₂ |
Note : This reaction is less favored due to stabilization of the carboxylate by resonance .
Electrophilic Aromatic Substitution (EAS)
The aromatic rings may undergo nitration or sulfonation, directed by the electron-withdrawing ester and carboxylic acid groups.
| Reaction | Reagents | Position | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Meta to substituents | |
| Sulfonation | H₂SO₄/SO₃ | Meta to substituents |
Limitation : Low reactivity due to deactivation by -COOH and -COOR groups; harsh conditions required .
Oxidative Stability
The compound resists oxidation by KMnO₄ or CrO₃, as no benzylic hydrogens are present. This contrasts with alkylbenzenes, which oxidize to carboxylic acids .
Scientific Research Applications
Material Science Applications
Liquid Crystal Polymers (LCPs)
One of the most significant applications of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid is in the development of liquid crystal polymers. These materials are essential in the production of advanced displays and optical devices due to their unique properties, such as the ability to change optical characteristics in response to external stimuli. The compound's structure allows it to act as a key component in the synthesis of LCPs, enhancing their thermal and mechanical stability.
Photochromic Materials
The compound also shows promise in the field of photochromic materials. Photochromic compounds can undergo reversible transformations when exposed to light, making them useful for applications such as smart windows and optical data storage. The unique functional groups present in this compound enable it to be integrated into photochromic systems, potentially improving their performance .
Organic Synthesis Applications
Synthesis of Derivatives
The reactivity of this compound is largely attributed to its carboxylic acid groups, which can undergo various chemical transformations. This property makes it a valuable precursor for synthesizing derivatives with altered physical and chemical properties. Such derivatives may find applications in pharmaceuticals and agrochemicals.
Biological Interaction Studies
Biocompatibility and Interaction Studies
Understanding the biological interactions of this compound is crucial for its potential use in biomedical applications. Interaction studies focus on how this compound behaves in biological systems, which is essential for optimizing its use in drug delivery systems or as a therapeutic agent .
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Study on Liquid Crystal Polymers: Research indicated that incorporating this compound into LCP formulations significantly improved their thermal stability and mechanical properties, making them suitable for high-performance applications in electronics.
- Photochromic Property Investigation: Experiments showed that when integrated into photochromic matrices, this compound exhibited enhanced light-switching capabilities compared to traditional photochromic agents, suggesting its potential for advanced optical applications .
Mechanism of Action
The mechanism of action of Biphenyl-4,4’-dicarboxylic acid 4-isopropyl ester involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, affecting their activity and function. The pathways involved include signal transduction and metabolic pathways, where the compound can act as an inhibitor or activator.
Comparison with Similar Compounds
Biphenyl-4,4’-dicarboxylic acid: Similar structure but lacks the ester group.
Dimethyl biphenyl-4,4’-dicarboxylate: Another ester derivative with methyl groups instead of isopropyl.
Terephthalic acid: A related aromatic dicarboxylic acid with different substitution patterns.
Uniqueness: Biphenyl-4,4’-dicarboxylic acid 4-isopropyl ester is unique due to its specific ester group, which imparts different chemical and physical properties compared to its analogs. This uniqueness makes it suitable for specialized applications in various fields.
Biological Activity
4-(4-propan-2-yloxycarbonylphenyl)benzoic acid, a compound with significant potential in pharmaceutical applications, has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic uses based on recent research findings.
- IUPAC Name: this compound
- Molecular Formula: C16H18O3
- Molecular Weight: 270.31 g/mol
Biological Activity Overview
The biological activity of this compound is primarily linked to its role in drug formulation and delivery systems. Its structural properties allow it to interact effectively with various biological targets.
1. Antimicrobial Activity
Recent studies indicate that derivatives of benzoic acid, including this compound, exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against drug-resistant strains of bacteria such as Staphylococcus aureus and Acinetobacter baumannii, with minimum inhibitory concentrations (MICs) reported as low as 0.78 µg/ml .
2. Anti-inflammatory Properties
The compound's ability to modulate inflammatory responses has been noted in several studies. It has been suggested that benzoic acid derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.
3. Enzyme Modulation
Research indicates that this compound may influence enzyme activity, particularly those involved in metabolic pathways. This modulation can lead to altered drug metabolism and enhanced therapeutic efficacy.
The mechanisms underlying the biological activities of this compound involve:
- Cell Membrane Disruption: Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell death .
- Cytokine Inhibition: The suppression of inflammatory cytokines is a key mechanism through which this compound exerts its anti-inflammatory effects.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Case Study 1: A study on naphthyl-substituted pyrazole derivatives demonstrated potent growth inhibition against drug-resistant bacteria, suggesting that structural modifications can enhance antimicrobial efficacy .
- Case Study 2: Research on anti-inflammatory agents derived from benzoic acid indicated significant reductions in cytokine levels in animal models of inflammation, supporting the potential use of these compounds in treating inflammatory diseases.
Data Summary Table
Q & A
Q. What are the recommended synthetic routes for 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step organic reactions, such as:
- Step 1: Suzuki-Miyaura coupling to attach the propan-2-yloxycarbonyl group to the phenyl ring using palladium catalysts (e.g., Pd(PPh₃)₄) in a solvent like DMF or toluene .
- Step 2: Hydrolysis of ester intermediates under basic conditions (e.g., NaOH/EtOH) to yield the benzoic acid moiety.
Optimization Tips: - Use high-resolution mass spectrometry (HRMS) and NMR to monitor intermediate purity.
- Adjust reaction temperature (e.g., 80–110°C) and catalyst loading (1–5 mol%) to improve yield .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Purity Analysis: HPLC with UV detection (λ = 254 nm) and C18 columns .
- Structural Confirmation:
- Mass Spectrometry: ESI-MS for molecular ion verification .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in drug design?
Methodological Answer:
- Docking Studies: Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase for anti-inflammatory studies).
- DFT Calculations: Analyze electron density maps (e.g., using Gaussian 16) to predict sites for electrophilic substitution or hydrogen bonding .
- Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .
Q. What strategies resolve contradictions in crystallographic data for this compound?
Methodological Answer:
Q. How does the propan-2-yloxycarbonyl group influence the compound’s biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR):
- Compare with analogs lacking the propan-2-yloxy group via in vitro assays (e.g., MIC tests for antimicrobial activity) .
- Assess logP values (via HPLC) to evaluate lipophilicity and membrane permeability .
- Mechanistic Studies: Use fluorescence quenching to study binding to serum albumin or target receptors .
Q. What are the applications of this compound in materials science?
Methodological Answer:
- Polymer Synthesis: Incorporate as a monomer in polyesters via melt polycondensation (e.g., with diols at 200°C under vacuum) .
- Coordination Chemistry: Test as a ligand for metal-organic frameworks (MOFs) using Zn(II) or Cu(II) salts in solvothermal reactions .
Q. How can researchers mitigate side reactions during functionalization of this compound?
Methodological Answer:
- Protection/Deprotection: Use tert-butyldimethylsilyl (TBS) groups to protect the carboxylic acid during esterification .
- Catalyst Screening: Test Lewis acids (e.g., Sc(OTf)₃) to enhance regioselectivity in electrophilic substitutions .
- Monitor Progress: Employ TLC with fluorescent indicator (e.g., F254 plates) to detect byproducts early .
Q. What role does this compound play in proteomics or enzyme studies?
Methodological Answer:
Q. How to troubleshoot low yields in scaled-up synthesis?
Methodological Answer:
- Process Optimization: Switch from batch to flow chemistry for better heat/mass transfer .
- Purification: Use preparative HPLC with gradient elution (MeCN/H2O + 0.1% TFA) to isolate pure product .
- Quality Control: Implement PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
